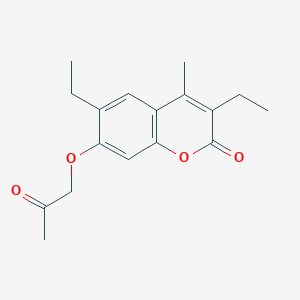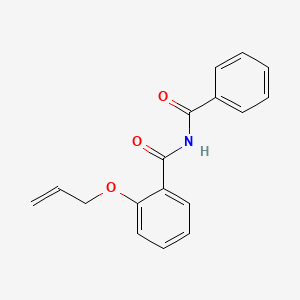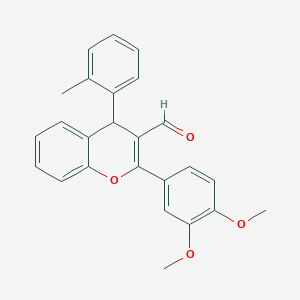![molecular formula C18H29ClN2O B5039211 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine](/img/structure/B5039211.png)
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-Chloro-4-methylphenoxy)hexyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a hexyl chain that is further substituted with a 2-chloro-4-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-methylphenol: This can be achieved by chlorination of 4-methylphenol.
Formation of 2-chloro-4-methylphenoxyhexane: This involves the reaction of 2-chloro-4-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate.
N-Alkylation of piperazine: The final step involves the reaction of 2-chloro-4-methylphenoxyhexane with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-methyl-4-methylphenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in research to understand its interaction with biological systems and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[6-(2-chloro-4-methylphenoxy)hexyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
2-chloro-4-methylphenoxyacetic acid: Contains the same phenoxy group but with an acetic acid moiety.
Uniqueness: 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine is unique due to the presence of both a piperazine ring and a phenoxy group, which can confer specific pharmacological and chemical properties not found in other similar compounds.
Propriétés
IUPAC Name |
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O/c1-16-7-8-18(17(19)15-16)22-14-6-4-3-5-9-21-12-10-20(2)11-13-21/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOWFBVZVJSVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one](/img/structure/B5039146.png)
![[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B5039148.png)
![5-[[5-(4-Bromo-3-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5039154.png)
![1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B5039182.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5039193.png)

